![molecular formula C10H14Cl3N3 B3095944 [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269288-39-2](/img/structure/B3095944.png)
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Overview
Description
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl3N3 and its molecular weight is 282.6. The purity is usually 95%.
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Biological Activity
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities. The structural features of this compound, including the chloro-substitution and the ethyl-methylamine linkage, suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C₁₀H₁₅Cl₂N₃
- Molecular Weight : 248.15 g/mol
- CAS Number : 1268982-38-2
This compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Benzimidazole derivatives are frequently studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 5.2 | Induces DNA damage via ROS generation |
Similar Benzimidazole Derivative | A375 (melanoma) | 4.2 | Apoptosis through p53 pathway activation |
The anticancer activity of this compound may be attributed to its ability to induce reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Benzimidazole derivatives often interact with various enzymes, potentially modulating metabolic pathways relevant to disease states.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds in this class have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- ROS Generation : The compound may promote the formation of ROS, leading to oxidative stress in cancer cells.
- DNA Interaction : It could bind to DNA, causing strand breaks that trigger apoptotic pathways.
- Enzyme Modulation : The compound may inhibit specific enzymes involved in cell proliferation or survival.
Case Studies
Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Study on MDA-MB-231 Cells : A study reported that this compound significantly reduced cell viability at concentrations as low as 5.2 µM, indicating potent anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXMNTGVOJFYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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